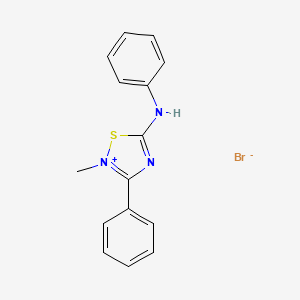
2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide, also known as MPTI, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives and has a molecular formula of C15H12BrN4S. MPTI has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
科学的研究の応用
Heterocyclic Chemistry and Pharmacological Activities
1,3,4-Thiadiazole derivatives, including compounds similar to 2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide, are key in heterocyclic chemistry due to their extensive pharmacological activities. These activities are attributed to the toxophoric N2C2S moiety present in these compounds. Research indicates these derivatives possess anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The pursuit of new drugs often involves the development of hybrid molecules combining different moieties into one frame, leading to compounds with interesting biological profiles. This review highlights the importance of 1,3,4-thiadiazole derivatives in drug development due to their versatile pharmacological potentials (P. Mishra, A. Singh, R. Tripathi, A. Giri, 2015).
Synthesis of Heterocycles
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, which share a conceptual similarity with the target compound, underlines their value as building blocks for synthesizing various heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The reactivity of DCNP and its derivatives in generating versatile cynomethylene dyes from a broad range of precursors highlights innovative transformations that could be applicable to the synthesis and application of 2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide in medicinal chemistry and dye manufacturing (M. A. Gomaa, H. Ali, 2020).
Biological Activity of Heterocyclic Systems
The pharmacological potential of heterocyclic systems based on 1,3,4-thia(oxa)diazoles, similar to the target compound, has been established through various studies. These compounds are recognized for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of the 1,3,4-thiadiazole or 1,3,4-oxadiazole core with different heterocycles often leads to a synergistic effect, enhancing their pharmacological efficacy. This makes them crucial in the development of new drug-like molecules with potential applications in medicine (M. Lelyukh, 2019).
Ionic Liquids and Polysaccharide Interaction
Research into ionic liquids (ILs), such as imidazolium chloride and bromide derivatives, focuses on their interaction with polysaccharides like cellulose. These studies are relevant for understanding how compounds like 2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide could interact in various solvents and potentially influence chemical modifications of biopolymers. ILs serve as solvents for cellulose, facilitating its modification under mild conditions. This insight is vital for exploring the applications of thiadiazolium bromide derivatives in material science and chemical engineering (T. Heinze et al., 2008).
特性
IUPAC Name |
2-methyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S.BrH/c1-18-14(12-8-4-2-5-9-12)17-15(19-18)16-13-10-6-3-7-11-13;/h2-11H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLSPCXUPCTKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

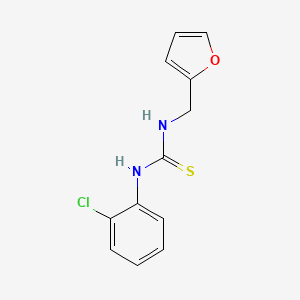


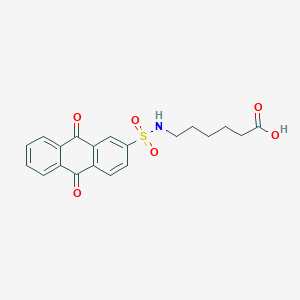
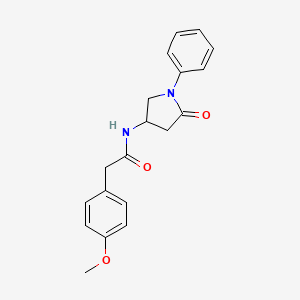
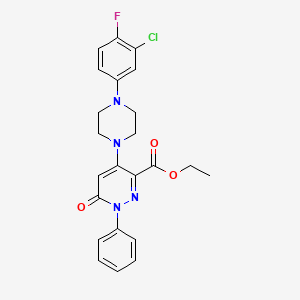
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2625494.png)
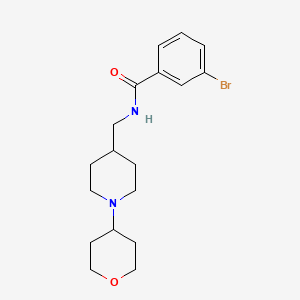

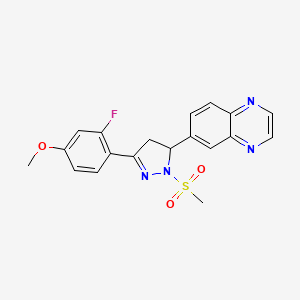
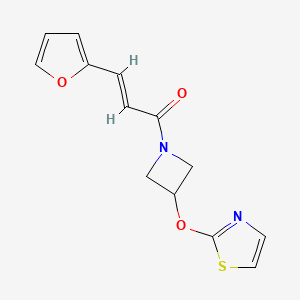
![1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2625502.png)
![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625503.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2625504.png)